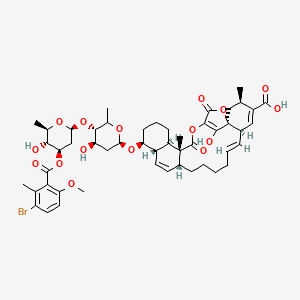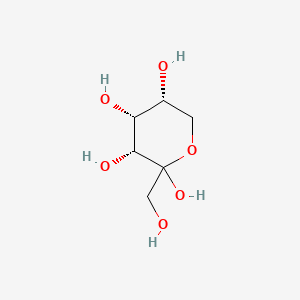
(R)-(+)-Terfenadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Terfenadine is an antihistamine that was widely used for the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. Terfenadine was known for its efficacy in alleviating allergy symptoms without causing significant drowsiness, a common side effect of many antihistamines. due to its potential to cause cardiac arrhythmias, it has been largely replaced by its active metabolite, fexofenadine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Terfenadine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring, which is a key structural component of terfenadine.
Introduction of the Hydroxy Group: A hydroxy group is introduced at a specific position on the piperidine ring through a series of reactions, including oxidation and reduction steps.
Attachment of the Phenyl Groups: The phenyl groups are attached to the piperidine ring through Friedel-Crafts alkylation reactions.
Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the ®-(+)-enantiomer of terfenadine.
Industrial Production Methods: Industrial production of ®-(+)-Terfenadine typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The resolution of enantiomers is often achieved using chiral chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Terfenadine undergoes various chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Reduction: Reduction reactions can modify the hydroxy group or other functional groups on the molecule.
Substitution: Substitution reactions can occur at the phenyl rings or the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Fexofenadine: The primary product formed from the oxidation of terfenadine.
Various Derivatives: Depending on the specific reactions and conditions, a variety of terfenadine derivatives can be synthesized.
Scientific Research Applications
®-(+)-Terfenadine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying chiral resolution and enantioselective synthesis.
Biology: Research has focused on its interactions with histamine receptors and its effects on cellular signaling pathways.
Medicine: Although its use as a medication has declined, it remains a valuable compound for studying the pharmacokinetics and pharmacodynamics of antihistamines.
Mechanism of Action
®-(+)-Terfenadine exerts its effects by competitively binding to histamine H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding prevents histamine from interacting with its receptors, thereby inhibiting the formation of edema, flare, and pruritus associated with allergic reactions. Unlike some other antihistamines, terfenadine does not readily cross the blood-brain barrier, resulting in minimal central nervous system depression .
Comparison with Similar Compounds
Fexofenadine: The active metabolite of terfenadine, which has a similar structure but does not cause cardiac arrhythmias.
Astemizole: Another antihistamine with a similar mechanism of action but also associated with cardiac risks.
Loratadine: A second-generation antihistamine with a similar therapeutic profile but a different chemical structure.
Uniqueness: ®-(+)-Terfenadine is unique in its specific chiral configuration and its ability to provide effective allergy relief without significant drowsiness. its potential to cause cardiac arrhythmias due to QT interval prolongation has led to its replacement by safer alternatives such as fexofenadine .
Properties
CAS No. |
126830-75-9 |
|---|---|
Molecular Formula |
C32H41NO2 |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m1/s1 |
InChI Key |
GUGOEEXESWIERI-SSEXGKCCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B10782991.png)

![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)





![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)


![[99Mtc]-cbpao](/img/structure/B10783067.png)
![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)

